molecular formula C14H14ClF3N2O2 B6142496 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049771-97-2

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B6142496
CAS No.: 1049771-97-2
M. Wt: 334.72 g/mol
InChI Key: WFTBHJZXTZMEIE-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H13F3N2O2·HCl. It is known for its unique structure, which includes a furan ring, a trifluoromethyl group, and an acetamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(furan-2-ylmethyl)amino]-N-phenylacetamide
  • **N-[2-(trifluoromethyl)phenyl]acetamide
  • **2-[(furan-2-ylmethyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is unique due to the presence of both the furan ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2.ClH/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10;/h1-7,18H,8-9H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBHJZXTZMEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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